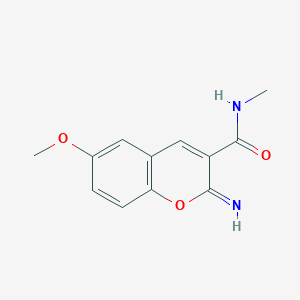

2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2H-chromene is an important class of heterocyclic compounds with versatile biological profiles . They have a simple structure and mild adverse effects . Compounds with imino-2H-chromen and phenylimino-2H-chromen scaffolds have been synthesized and studied for their potential therapeutic applications .

Synthesis Analysis

Researchers have discovered several routes for the synthesis of a variety of 2H-chromene analogs . These compounds are often synthesized by Knoevenagel condensation reaction .Molecular Structure Analysis

The molecular structure of 2H-chromene compounds depends on the arrangement of carbon and other atoms in the molecule . The name chromene is applied to both the 2H- and 4H-form of the molecule .Chemical Reactions Analysis

The chemical reactivity of 2H-chromene compounds can be analyzed using various techniques . The reactions of these compounds often involve condensation and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various tools . These properties include molecular weight, theoretical pI, hydrophobicity, and others .Applications De Recherche Scientifique

Eco-friendly Synthesis Approaches

Research by Proença and Costa (2008) highlighted a green chemistry approach for synthesizing 2-imino-2H-chromene-3-carboxamides, including compounds similar to 2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide. They demonstrated an efficient synthesis route using aqueous sodium carbonate, emphasizing the importance of eco-friendly methods in the preparation of such compounds (Proença & Costa, 2008).

Synthesis and Bioactivity

A study by Gyuris et al. (2011) developed a one-pot domino synthesis technique for 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives starting from 2-imino-2H-chromene-3-carboxamides. This innovative method yielded compounds with up to 92% efficiency and showcased the potential for multicomponent reactions in creating bioactive chromene derivatives (Gyuris et al., 2011).

Novel Synthetic Pathways and Intermediates

Fattahi et al. (2018) explored the reaction of N-alkyl-2-imino-2H-chromene-3-carboxamides with dimethyl acetylenedicarboxylate, identifying new tricyclic compounds and intermediates. Their work contributes to understanding the synthetic pathways and potential applications of chromene derivatives in pharmaceutical chemistry (Fattahi et al., 2018).

Antimicrobial Activity

Ukhov et al. (2021) synthesized a series of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides and evaluated their antimicrobial properties. Some compounds exhibited significant antimicrobial activity, indicating the potential of 2-imino-2H-chromene-3-carboxamides in developing new antimicrobial agents (Ukhov et al., 2021).

Fluorescent Probes and Chemosensors

Bekhradnia et al. (2016) reported the synthesis of nitro-3-carboxamide coumarin derivatives, including a fluorescent probe for Cu(2+) ions. This research demonstrates the utility of chromene derivatives as selective fluorescent chemosensors in environmental and analytical chemistry (Bekhradnia et al., 2016).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-imino-6-methoxy-N-methylchromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-14-12(15)9-6-7-5-8(16-2)3-4-10(7)17-11(9)13/h3-6,13H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYRDGZLORNHJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2880443.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2880450.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2880455.png)

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2880457.png)